4-(Trifluoromethyl)phenol
CAS No.: 402-45-9
Cat. No.: VC21342255
Molecular Formula: C7H5F3O
Molecular Weight: 162.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 402-45-9 |
---|---|
Molecular Formula | C7H5F3O |
Molecular Weight | 162.11 g/mol |
IUPAC Name | 4-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H |
Standard InChI Key | BAYGVMXZJBFEMB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)O |
Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)O |
Melting Point | 46.0 °C |
Introduction
Chemical Identity and Structure
4-(Trifluoromethyl)phenol, also known as p-hydroxybenzotrifluoride or α,α,α-trifluoro-p-cresol, is an aromatic compound with a hydroxyl group and a trifluoromethyl group in the para position. Its molecular formula is C₇H₅F₃O with a molecular weight of 162.11 g/mol . The compound is registered with CAS number 402-45-9 and is characterized by the IUPAC Standard InChIKey: BAYGVMXZJBFEMB-UHFFFAOYSA-N .
Nomenclature and Synonyms
The compound has several synonyms in scientific literature and commercial contexts:
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4-(Trifluoromethyl)phenol (IUPAC name)
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p-Trifluoromethylphenol
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4-Hydroxybenzotrifluoride
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p-Hydroxybenzotrifluoride
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α,α,α-Trifluoro-p-cresol
Physical and Chemical Properties
4-(Trifluoromethyl)phenol exhibits specific physical and chemical properties that make it valuable for various applications. These properties are summarized in the following table:
The compound contains a hydroxyl group that confers acidic properties and allows it to participate in hydrogen bonding. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly affects the electronic distribution within the molecule, influencing both its reactivity and physical properties .
Synthesis Methods
Several methods have been developed for the synthesis of 4-(Trifluoromethyl)phenol, with varying efficiency and starting materials.
Trifluoromethylsilane Method
One preparation method involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to produce p-trifluoromethylphenol with a yield of 71%. This method avoids the use of hydrofluoric acid present in traditional processes but requires anhydrous conditions to prevent the conversion of trifluoromethylsilane to silanol in the presence of water and alkali .
Benzyl Ether Method
Another synthetic route involves heating a trifluoromethyl halobenzene (such as 4-trifluoromethylchlorobenzene) with sodium benzylate in a non-reactive solvent to form a trifluoromethylphenyl benzyl ether intermediate. This is followed by hydrogenolysis of the benzyl ether at low hydrogen pressure in the presence of a heavy metal catalyst to form the desired trifluoromethylphenol .
Fluorination of Chlorobenzoic Acid
The starting material for some syntheses, 4-trifluoromethylchlorobenzene, is prepared by the fluorination of 4-chlorobenzoic acid, providing an alternative pathway to the target compound .
Applications and Uses
4-(Trifluoromethyl)phenol has found applications across various industries due to its unique structural features and reactivity.
Pharmaceutical Intermediates
The compound serves as a key intermediate in pharmaceutical synthesis. Notably, it is a metabolite of the antidepressant drug fluoxetine and has a role as both a marine xenobiotic metabolite and a drug metabolite . Its use in pharmaceuticals leverages the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity of drug molecules .
Agrochemical Synthesis
In agrochemical development, 4-(Trifluoromethyl)phenol functions as a building block for various pesticides and herbicides, contributing to their efficacy and stability . The trifluoromethyl group can improve the biological activity and resistance to degradation in agricultural chemicals.
Materials Science
The compound is used in the synthesis of liquid crystals and specialty polymers, where the trifluoromethyl group can impart unique physical properties such as thermal stability and altered dielectric constants .
Organic Synthesis
As a versatile building block in organic synthesis, 4-(Trifluoromethyl)phenol participates in various reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. It is particularly valuable in the synthesis of diaryl ethers .
Research Findings and Applications
Recent research has expanded our understanding of 4-(Trifluoromethyl)phenol's properties and potential applications.
Enzymatic Interactions
Studies have shown that 4-(Trifluoromethyl)phenol has interactions with various enzyme systems. For example, it has been investigated for its potential to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme associated with liver damage in patients with alcoholic steatohepatitis and non-alcoholic steatohepatitis. The compound's specific chemical characteristics make it suitable for optimizing CYP2E1 inhibition .
Metabolic Pathways
As a metabolite of fluoxetine (Prozac), 4-(Trifluoromethyl)phenol has been studied in the context of pharmaceutical metabolism and environmental fate. Research has explored transformation products formed by photodegradation in water and biodegradation in zebrafish embryos (Danio rerio), providing insights into the environmental impact of pharmaceutical waste .
Cytotoxicity Mechanisms
Research has revealed that 4-(Trifluoromethyl)phenol can be cytotoxic to rat liver slices, as indicated by loss of intracellular potassium. The compound has been shown to decrease intracellular glutathione levels and increase fluoride ion levels in a time and concentration-dependent manner. Its cytotoxicity appears to involve spontaneous hydrolysis to a quinone methide, which can subsequently alkylate proteins .
Environmental Degradation
Studies investigating the degradation of fluoxetine by potassium ferrate have identified 4-(Trifluoromethyl)phenol as one of the degradation products. This research is significant for understanding the persistence of pharmaceuticals in the environment and developing effective water treatment processes .
Structural Analysis and Spectroscopic Data
Spectroscopic techniques have been employed to characterize 4-(Trifluoromethyl)phenol, providing essential data for identification and purity assessment.
Mass Spectrometry
Mass spectrometry data for 4-(Trifluoromethyl)phenol shows characteristic fragmentation patterns, with major peaks at m/z values including:
m/z | Relative Intensity (%) | Technique |
---|---|---|
162.0 | 99.99 | GC-MS |
143.0 | 48.14 | GC-MS |
112.0 | 24.46 | GC-MS |
161.0238 | 999 | LC-MS |
141.0167 | 16 | LC-MS |
121.0095 | 100 | MS-MS |
73.0084 | 20.01 | MS-MS |
These fragmentation patterns are valuable for the identification and structural confirmation of the compound .
Spectroscopic Properties
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide additional structural information. The compound shows characteristic IR absorption bands associated with the hydroxyl group and the CF₃ moiety. NMR spectra exhibit distinctive signals for the aromatic protons and the hydroxyl proton, with coupling patterns influenced by the presence of the trifluoromethyl group .
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